2,3-Dichloro-5-(difluoromethyl)pyridine

説明

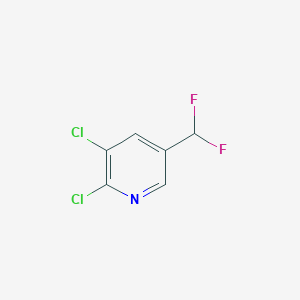

2,3-Dichloro-5-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl2F2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination to form 2-chloro-5-methylpyridine. This intermediate is then subjected to further chlorination and fluorination reactions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride. The reactions are carried out in specialized reactors to ensure safety and efficiency .

化学反応の分析

Types of Reactions

2,3-Dichloro-5-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different pyridine derivatives .

科学的研究の応用

Applications in Agrochemicals

One of the primary applications of 2,3-dichloro-5-(difluoromethyl)pyridine is in the agrochemical sector. It serves as an intermediate in the synthesis of herbicides and pesticides. The compound's effectiveness against various pests has led to the development of several commercial products.

Case Study: Fluazifop-butyl

- Overview : Fluazifop-butyl is a widely used herbicide derived from pyridine derivatives.

- Application : It is effective against grassy weeds in broadleaf crops.

- Market Impact : Over 20 new agrochemicals containing similar pyridine structures have been introduced since the first product launch.

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of this compound have shown promising results in drug development. The unique properties imparted by fluorine enhance the pharmacokinetic profiles of various compounds.

Table 2: Pharmaceutical Products Derived from Pyridine Derivatives

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Antimicrobial Agents | Various pyridine derivatives | Infection treatment |

| Anticancer Drugs | Fluorinated pyridines | Oncology |

The biological activity of compounds containing the pyridine moiety is attributed to their ability to interact with biological targets effectively. The incorporation of fluorine atoms enhances lipophilicity and metabolic stability, making these compounds ideal candidates for further development.

Future Prospects

Research continues to explore novel applications for this compound. As synthetic methodologies improve and our understanding of its biological interactions deepens, new uses in both agrochemical and pharmaceutical fields are anticipated.

作用機序

The mechanism of action of 2,3-Dichloro-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .

類似化合物との比較

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

2-Chloro-5-(trifluoromethyl)pyridine: Contains only one chlorine atom and a trifluoromethyl group.

2,6-Dichloro-4-(trifluoromethyl)pyridine: Differently substituted pyridine derivative

Uniqueness

2,3-Dichloro-5-(difluoromethyl)pyridine is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. These properties make it valuable in specific synthetic applications and research contexts, distinguishing it from other similar compounds .

生物活性

2,3-Dichloro-5-(difluoromethyl)pyridine (DCDFMP) is a pyridine derivative characterized by the presence of two chlorine atoms and a difluoromethyl group. This compound exhibits potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of DCDFMP, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C6H3Cl2F2N

- Molecular Weight : 196.00 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and a difluoromethyl group at the 5 position.

Antimicrobial Properties

Research indicates that DCDFMP has significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent. The compound's structure suggests that the difluoromethyl group may enhance its lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

Antifungal Activity

In addition to its antibacterial properties, DCDFMP has also been evaluated for antifungal activity. Preliminary results suggest that it may inhibit the growth of certain fungal pathogens. The mechanism is likely related to its ability to disrupt cellular processes in fungi, although specific pathways remain to be fully elucidated .

The biological activity of DCDFMP is believed to involve interactions with specific molecular targets within microbial cells. It may inhibit key enzymes or disrupt cellular integrity through:

- Enzyme Inhibition : The presence of chlorine and fluorine atoms can interfere with enzyme function critical for microbial survival.

- Membrane Disruption : The lipophilic nature of the difluoromethyl group may allow DCDFMP to integrate into microbial membranes, leading to increased permeability and cell lysis .

Comparative Analysis with Similar Compounds

To understand the unique properties of DCDFMP, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Trifluoromethyl instead of difluoromethyl | Higher potency against certain pathogens |

| 2-Chloro-5-(trifluoromethyl)pyridine | One chlorine atom | Moderate antimicrobial effects |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine | Different substitution pattern | Varies based on structure |

DCDFMP's unique combination of chlorine and difluoromethyl groups may provide distinct advantages in terms of solubility and interaction with biological targets compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of DCDFMP against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains.

- Fungal Inhibition : Another study focused on the antifungal properties of DCDFMP against Candida species. The compound demonstrated significant inhibitory effects with an MIC of 64 µg/mL for certain strains.

- Mechanistic Insights : Research exploring the mechanism revealed that DCDFMP could disrupt ATP synthesis in microbial cells, leading to energy depletion and cell death .

特性

IUPAC Name |

2,3-dichloro-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKRLOKESDPEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611704 | |

| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71690-06-7 | |

| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。